molecular formula C16H24ClNO3 B1666673 3-(2-methylpiperidin-1-yl)propyl 3-hydroxybenzoate;hydrochloride CAS No. 67032-05-7

3-(2-methylpiperidin-1-yl)propyl 3-hydroxybenzoate;hydrochloride

Cat. No.: B1666673
CAS No.: 67032-05-7
M. Wt: 313.82 g/mol
InChI Key: XMUYNJLUXHJOOY-UHFFFAOYSA-N
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Description

3-(2-methylpiperidin-1-yl)propyl 3-hydroxybenzoate;hydrochloride is a bioactive chemical compound.

Scientific Research Applications

3-(2-methylpiperidin-1-yl)propyl 3-hydroxybenzoate;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical products.

Preparation Methods

The synthesis of 3-(2-methylpiperidin-1-yl)propyl 3-hydroxybenzoate;hydrochloride involves several steps. The primary synthetic route includes the esterification of m-hydroxybenzoic acid with 3-(2-methylpiperidino)propanol in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the production process.

Chemical Reactions Analysis

3-(2-methylpiperidin-1-yl)propyl 3-hydroxybenzoate;hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-(2-methylpiperidin-1-yl)propyl 3-hydroxybenzoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

3-(2-methylpiperidin-1-yl)propyl 3-hydroxybenzoate;hydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific ester group and the presence of the m-hydroxy group, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

67032-05-7

Molecular Formula

C16H24ClNO3

Molecular Weight

313.82 g/mol

IUPAC Name

3-(2-methylpiperidin-1-yl)propyl 3-hydroxybenzoate;hydrochloride

InChI

InChI=1S/C16H23NO3.ClH/c1-13-6-2-3-9-17(13)10-5-11-20-16(19)14-7-4-8-15(18)12-14;/h4,7-8,12-13,18H,2-3,5-6,9-11H2,1H3;1H

InChI Key

XMUYNJLUXHJOOY-UHFFFAOYSA-N

SMILES

CC1CCCCN1CCCOC(=O)C2=CC(=CC=C2)O.Cl

Canonical SMILES

CC1CCCC[NH+]1CCCOC(=O)C2=CC=CC=C2O.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Benzoic acid, m-hydroxy-, 3-(2-methylpiperidino)propyl ester, hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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